molecular formula C9H8BrFO3 B1602979 Methyl 5-bromo-4-fluoro-2-methoxybenzoate CAS No. 314298-22-1

Methyl 5-bromo-4-fluoro-2-methoxybenzoate

Cat. No. B1602979
M. Wt: 263.06 g/mol
InChI Key: FCNDTIGRBPWKJB-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-fluoro-2-methoxybenzoate” is a chemical compound with the CAS Number: 314298-22-1 . It has a molecular weight of 263.06 . The IUPAC name for this compound is methyl 5-bromo-4-fluoro-2-methoxybenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-4-fluoro-2-methoxybenzoate” is 1S/C9H8BrFO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-fluoro-2-methoxybenzoate” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis Processes

Methyl 5-bromo-4-fluoro-2-methoxybenzoate is involved in various synthesis processes. For instance, Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a similar compound, which involved bromination and hydrolysis from 4-bromo-2-fluorotoluene, achieving high purity of 99.8% (Chen Bing-he, 2008). Similarly, the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, has been enhanced by Nishimura and Saitoh (2016) using a telescoping process, improving yield and purity (Nishimura & Saitoh, 2016).

Photodynamic Therapy

The compound is also utilized in the synthesis of molecules for photodynamic therapy applications. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield and potential for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Role in Synthesis of Intermediates

Moreover, Methyl 5-bromo-4-fluoro-2-methoxybenzoate plays a role in the synthesis of various chemical intermediates. Bao Li-jiao (2013) studied its use in synthesizing intermediates of Bifendate, demonstrating its feasibility in production (Bao Li-jiao, 2013).

Bromophenol Derivatives

Additionally, Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, including derivatives similar to Methyl 5-bromo-4-fluoro-2-methoxybenzoate, though these were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

methyl 5-bromo-4-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNDTIGRBPWKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622380
Record name Methyl 5-bromo-4-fluoro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-fluoro-2-methoxybenzoate

CAS RN

314298-22-1
Record name Methyl 5-bromo-4-fluoro-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314298-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-4-fluoro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IV Shchur, EV Shchegolkov, YV Burgart… - …, 2019 - Wiley Online Library
… It was described an introduction of morpholine fragment in methyl 5-bromo-4-fluoro-2-methoxybenzoate using the Pd/ BINAP catalyzed amination under Buchwald conditions.26 …

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